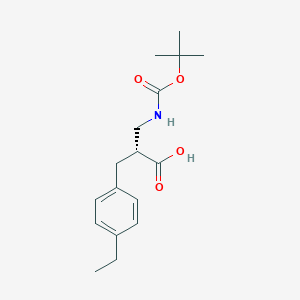

(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid

Description

Properties

Molecular Formula |

C17H25NO4 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

(2R)-2-[(4-ethylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C17H25NO4/c1-5-12-6-8-13(9-7-12)10-14(15(19)20)11-18-16(21)22-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |

InChI Key |

LBIWKIAIYBNENP-CQSZACIVSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material and Chiral Induction

The synthesis often begins with commercially available (R)-phenylalanine derivatives or related chiral amino acids. The (R)-configuration is preserved or induced via:

- Chiral pool synthesis using (R)-amino acids.

- Asymmetric alkylation of glycine derivatives or other amino acid precursors using chiral auxiliaries or catalysts.

Introduction of the 4-Ethylbenzyl Group

The 4-ethylbenzyl substituent is introduced typically by:

- Alkylation of the alpha carbon of the amino acid or its ester derivative using 4-ethylbenzyl halides (e.g., bromide or chloride) under basic conditions.

- Reductive amination of the amino acid methyl ester with 4-ethylbenzaldehyde followed by reduction, as supported by analogous procedures for N-alkylated phenylalanine derivatives.

Protection of the Amino Group with Boc

The amino group is protected by:

- Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- This step is typically performed after the alkylation or reductive amination to prevent side reactions and to facilitate purification.

Hydrolysis to the Free Acid

If the intermediate is an ester (e.g., methyl or ethyl ester), hydrolysis is performed to yield the free carboxylic acid:

- Saponification using lithium hydroxide or sodium hydroxide in aqueous or mixed solvents.

- Acidification to obtain the free acid form.

Representative Synthetic Route (Literature-Informed)

Analytical and Purification Techniques

- Chiral separation by supercritical fluid chromatography (SFC) or preparative HPLC may be employed to ensure enantiomeric purity.

- Flash chromatography using ethyl acetate/petroleum ether mixtures is common for intermediate purification.

- NMR (1H, 13C), HRMS, and optical rotation are used to confirm structure and stereochemistry.

Research Findings and Optimization Notes

- The choice of base and solvent during alkylation or reductive amination critically affects yield and stereochemical integrity.

- Use of anhydrous conditions and inert atmosphere (N2) is recommended to prevent side reactions and racemization.

- The Boc protection step is highly efficient and typically quantitative, but excess Boc2O should be avoided to minimize side products.

- Hydrolysis conditions must be carefully controlled to avoid racemization of the chiral center.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Purpose | Key Considerations |

|---|---|---|---|

| Chiral amino acid sourcing | Commercial (R)-phenylalanine or derivatives | Starting chiral material | High enantiomeric purity required |

| Alkylation/Reductive amination | 4-ethylbenzyl halide or aldehyde, NaBH4, Et3N, CH2Cl2 | Introduce 4-ethylbenzyl group | Control temperature, avoid racemization |

| Boc protection | Boc2O, base (Et3N), DCM | Protect amino group | Use stoichiometric Boc2O |

| Ester hydrolysis | LiOH or NaOH, aqueous/organic solvent | Convert ester to acid | Mild conditions to preserve chirality |

| Purification | Flash chromatography, SFC | Purify and separate enantiomers | Monitor by LCMS and chiral HPLC |

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium azide (NaN3) or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaN3 in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Azides or thioethers.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

In contrast, the carbamoyl-substituted analog (C₁₇H₂₄N₂O₅) exhibits higher polarity, favoring aqueous solubility . Steric Hindrance: Bulky substituents like 4-iodophenyl (C₁₄H₁₇INO₄) may hinder enzymatic degradation but reduce synthetic yield in coupling reactions .

Synthetic Utility :

- Compounds with halogens (e.g., iodine in , bromine in ) serve as precursors for Suzuki-Miyaura cross-coupling reactions, enabling diversification in drug discovery pipelines.

- The Boc group in all compounds ensures amine protection during synthesis, with deprotection typically achieved via acidolysis .

Biological Relevance: The 4-ethylbenzyl derivative’s lipophilicity may improve pharmacokinetic profiles in CNS-targeted therapies, though specific data are lacking . The 4-iodophenyl analog (C₁₄H₁₇INO₄) was evaluated in anticancer studies, demonstrating the role of halogenated aromatic groups in cytotoxicity .

Safety and Handling: Safety data for analogs (e.g., (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid) emphasize laboratory-use restrictions and proper handling protocols, which likely apply to the target compound .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid, also known by its CAS number 1203600-31-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and biological activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H25NO4. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The structural representation can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C17H25NO4 |

| Molecular Weight | 303.39 g/mol |

| CAS Number | 1203600-31-0 |

Synthesis

The synthesis of this compound typically involves the protection of the amino group with a Boc group followed by the introduction of the 4-ethylbenzyl moiety. Various synthetic pathways have been explored to optimize yield and purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. A comparative study demonstrated that certain derivatives exhibited lower IC50 values than standard antibiotics like Penicillin G and Kanamycin B, indicating their potential as effective antibacterial agents .

The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial cell wall synthesis or protein synthesis pathways. The structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance or diminish biological activity, emphasizing the importance of specific functional groups in achieving desired therapeutic effects.

Research Findings

Several case studies have investigated the biological activities of this class of compounds:

- Antibacterial Efficacy : A study reported that certain derivatives showed potent activity against Pseudomonas aeruginosa, with IC50 values significantly lower than conventional antibiotics .

- In Vitro Studies : In vitro assays demonstrated that modifications in the side chain structure could lead to enhanced antibacterial potency, indicating that this compound might serve as a scaffold for developing new antibacterial agents .

- Potential Applications in Drug Development : The compound's ability to act as a precursor for more complex molecules makes it a valuable candidate in drug development, particularly for antibiotic therapies targeting resistant strains of bacteria .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.